molecular formula C14H10Cl2O3 B6382115 2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% CAS No. 1261944-44-8

2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6382115
CAS RN: 1261944-44-8
M. Wt: 297.1 g/mol
InChI Key: IYVHKQGXLCQHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% (2C4C3C4MCPP) is an organic compound with a wide range of applications in the field of scientific research. It is a highly versatile molecule, with a wide range of uses in the laboratory. It is a white crystalline solid, with a melting point of 139-140°C and a boiling point of 174-175°C. It is soluble in water and a variety of organic solvents, making it an ideal compound for laboratory experiments.

Scientific Research Applications

2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is a useful compound for scientific research, due to its versatile properties. It is commonly used in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals and other specialty chemicals. Additionally, it is used as a reactant in the synthesis of polymers, and as a catalyst in the synthesis of polymers. It has also been used in the synthesis of dyes and pigments, as well as in the synthesis of surfactants.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is still not fully understood. It is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the substrate molecule. This reaction produces a new carbon-carbon bond, which is then stabilized by the formation of a hydrogen bond. The reaction is then completed by the addition of a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. It has been found to have a positive effect on the activity of certain enzymes, such as choline esterase, which is involved in the metabolism of choline. Additionally, it has been found to have a positive effect on the activity of certain proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. However, more research is needed to fully understand the biochemical and physiological effects of 2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is an ideal compound for laboratory experiments due to its wide range of uses and its low cost. It is also easy to handle and store, making it an ideal compound for laboratory use. However, it is important to note that 2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound, and should be handled with care. Additionally, it is important to note that the compound is toxic, and should not be ingested or inhaled.

Future Directions

In the future, 2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% could be used in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. Additionally, it could be used to synthesize polymers, dyes and pigments, and surfactants. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, further research could be conducted to better understand the biochemical and physiological effects of 2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95%.

Synthesis Methods

2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol, 95% can be synthesized by a variety of methods. The most common method is a nucleophilic substitution reaction between 2-chloro-4-methoxycarbonylphenol and 3-chloro-4-methoxycarbonylphenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a white crystalline solid, which can then be purified by recrystallization. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, or a Michael addition.

properties

IUPAC Name

methyl 2-chloro-4-(3-chloro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-14(18)10-4-2-8(6-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVHKQGXLCQHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686173
Record name Methyl 3,3'-dichloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3-chloro-4-methoxycarbonylphenyl)phenol

CAS RN

1261944-44-8
Record name Methyl 3,3'-dichloro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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